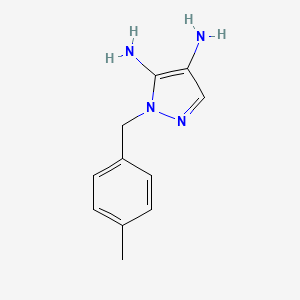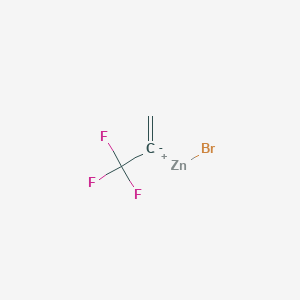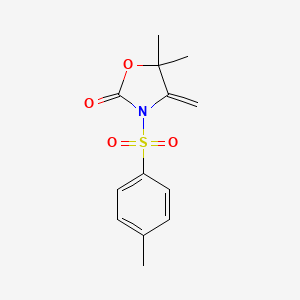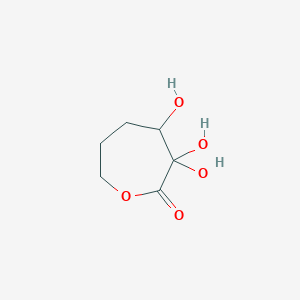
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is a chemical compound known for its unique structure and diverse applications. This compound features a pyrazinone core with hydroxyethyl and diphenyl substituents, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one typically involves the reaction of chalcone epoxide with hydrazine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the diphenyl groups may engage in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 1-(2-Hydroxyethyl)-3,5-diphenyl-1H-pyrazole
- 4-Bromo-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole
Comparison: 1-(2-Hydroxyethyl)-5,6-diphenylpyrazin-2(1H)-one is unique due to its pyrazinone core, which distinguishes it from similar pyrazole derivatives. This structural difference can result in varied chemical reactivity and biological activity, making it a valuable compound for diverse applications .
Properties
CAS No. |
139459-71-5 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C18H16N2O2/c21-12-11-20-16(22)13-19-17(14-7-3-1-4-8-14)18(20)15-9-5-2-6-10-15/h1-10,13,21H,11-12H2 |
InChI Key |
UJXUOXONMZVBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=O)C=N2)CCO)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)
![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)

![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)


![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)

![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

